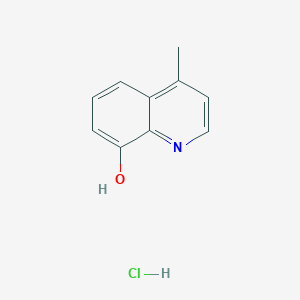

4-Methylquinolin-8-ol hydrochloride

Description

Significance of Quinolines and 8-Hydroxyquinolines in Academic Research

Quinoline (B57606), a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry and drug discovery. researchgate.netbiointerfaceresearch.com Its fused benzene (B151609) and pyridine (B92270) ring system provides a versatile scaffold for the development of a wide array of therapeutic agents. researchgate.netorientjchem.org Researchers have extensively studied quinoline derivatives for their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and antiviral properties. orientjchem.orgnih.gov The adaptability of the quinoline structure allows for functionalization at numerous positions, enabling the design of novel compounds with enhanced biological efficacy. nih.gov

Within the broader quinoline family, 8-hydroxyquinolines (8-HQ) represent a particularly important subclass. rroij.comresearchgate.net These compounds are recognized for their potent biological activities, which are often attributed to their ability to chelate metal ions. researchgate.netresearchgate.net This metal-chelating property is crucial in various biological processes and is a key factor in the therapeutic potential of 8-HQ derivatives in areas such as neuroprotection and cancer treatment. researchgate.netresearchgate.net The continuous exploration of 8-hydroxyquinoline (B1678124) and its derivatives underscores their enduring importance in the quest for new and effective therapeutic agents. mdpi.com

Historical Context of Quinolinol Derivatives in Chemical and Biological Investigations

The journey of quinolinol derivatives began in 1880 with the first synthesis of 8-hydroxyquinoline by Hugo Weidel and Albert Cobenzl. wikipedia.org Initially, research focused on the fundamental chemical properties and synthesis of these compounds. A significant breakthrough was the discovery of the antibacterial properties of 8-hydroxyquinoline and its derivatives, which has led to their use as chemotherapeutic agents for over a century. scispace.comrroij.com

The development of synthetic methods, such as the Skraup and Friedländer reactions, allowed for the creation of a diverse range of substituted quinolinols. scispace.comrroij.com The introduction of various functional groups onto the quinoline core has been a primary strategy to modulate the biological and physicochemical properties of these compounds. For instance, the synthesis of 4-aryl-8-hydroxyquinolines has been achieved using the Suzuki-Miyaura cross-coupling reaction. rroij.com Over the decades, the focus of research has expanded from antimicrobial applications to include their potential as anticancer agents, neuroprotective compounds, and fluorescent chemosensors for metal ion detection. researchgate.netmdpi.comscispace.com

Structural Overview and Nomenclature of 4-Methylquinolin-8-ol Hydrochloride

This compound is a derivative of 8-hydroxyquinoline. Its chemical structure consists of a quinoline core with a methyl group substituted at the 4-position and a hydroxyl group at the 8-position. The hydrochloride salt is formed by the reaction of the basic nitrogen atom in the quinoline ring with hydrochloric acid.

The systematic IUPAC name for the parent compound is 4-methylquinolin-8-ol. The presence of the methyl group at the C4 position and the hydroxyl group at the C8 position are key structural features that influence its chemical and biological properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO·HCl |

| Molecular Weight | 195.65 g/mol nih.gov |

| Parent Compound Formula | C₁₀H₉NO |

| Parent Compound Molecular Weight | 159.18 g/mol nih.gov |

| InChI | InChI=1S/C10H9NO.ClH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-6,12H,1H3;1H nih.gov |

| InChIKey | QHWLGGJCAGZHEH-UHFFFAOYSA-N nih.gov |

| SMILES | Cc1ccnc2c1cccc2O.Cl nih.gov |

Scope and Objectives of Research on this compound and its Derivatives

Current research on this compound and its derivatives is multifaceted, with a primary focus on leveraging its unique chemical structure for various applications. A significant area of investigation is its potential in medicinal chemistry. The introduction of the methyl group at the 4-position can influence the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profiles.

A key objective is the synthesis and evaluation of novel derivatives with enhanced biological activities. This includes modifications at various positions of the quinoline ring to explore structure-activity relationships. For example, the synthesis of 4-amino and 4-thioalkyl-8-hydroxyquinolines has been explored to create compounds with new functionalities. researchgate.net

Another important research direction is the investigation of its metal-chelating properties. The ability of the 8-hydroxyquinoline scaffold to bind with metal ions is a critical aspect of its biological activity. researchgate.net Studies aim to understand how the 4-methyl substituent affects the stability and selectivity of the metal complexes formed and how these complexes might be utilized in therapeutic or diagnostic applications. Furthermore, the spectroscopic properties of these compounds and their metal complexes are of interest for developing new analytical methods and fluorescent sensors. bas.bgresearchgate.net

Properties

CAS No. |

57334-63-1 |

|---|---|

Molecular Formula |

C10H10ClNO |

Molecular Weight |

195.64 g/mol |

IUPAC Name |

4-methylquinolin-8-ol;hydrochloride |

InChI |

InChI=1S/C10H9NO.ClH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-6,12H,1H3;1H |

InChI Key |

QHWLGGJCAGZHEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)O.Cl |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 4-Methylquinolin-8-ol hydrochloride. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, unambiguous assignment of all proton and carbon signals is achievable, confirming the substitution pattern on the quinoline (B57606) ring.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of each proton. The formation of the hydrochloride salt leads to the protonation of the quinoline nitrogen, which significantly influences the chemical shifts of the protons on the heterocyclic ring (protons H-2 and H-3), causing them to shift downfield due to increased deshielding. The aromatic region of the spectrum is complex, showing distinct signals for the five protons on the quinoline ring system. The methyl group protons appear as a characteristic singlet in the upfield region.

The expected proton assignments are detailed below, based on established data for quinoline and its derivatives. chemicalbook.comchemicalbook.comresearchgate.net

Interactive Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |

| H-2 | 8.8 - 9.0 | d | J(H2,H3) ≈ 5-6 |

| H-3 | 7.6 - 7.8 | d | J(H3,H2) ≈ 5-6 |

| H-5 | 7.4 - 7.6 | dd | J(H5,H6) ≈ 8-9, J(H5,H7) ≈ 1-2 |

| H-6 | 7.7 - 7.9 | t | J(H6,H5) ≈ 8-9, J(H6,H7) ≈ 8-9 |

| H-7 | 7.2 - 7.4 | dd | J(H7,H6) ≈ 8-9, J(H7,H5) ≈ 1-2 |

| -CH₃ (at C4) | 2.7 - 2.9 | s | - |

| -OH (at C8) | 9.5 - 11.0 | br s | - |

| N⁺-H | > 12.0 | br s | - |

Note: d = doublet, t = triplet, dd = doublet of doublets, s = singlet, br s = broad singlet. Predicted values are based on spectra of related quinoline structures.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will display ten distinct signals corresponding to the ten carbon atoms of the 4-methylquinolin-8-ol framework. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and nitrogen) and the aromatic ring currents. The C-8 carbon, bonded to the hydroxyl group, is expected to appear significantly downfield, as is the C-4 carbon due to the methyl substituent and its position relative to the nitrogen atom.

Assignments are based on known substituent effects in quinoline systems. chemicalbook.comchemicalbook.com

Interactive Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C-2 | ~148 |

| C-3 | ~122 |

| C-4 | ~145 |

| C-4a | ~128 |

| C-5 | ~118 |

| C-6 | ~130 |

| C-7 | ~112 |

| C-8 | ~154 |

| C-8a | ~138 |

| -CH₃ (at C4) | ~19 |

Note: Predicted values are based on spectra of related quinoline structures.

2D NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

To unequivocally confirm the assignments made in the 1D spectra and to establish the connectivity of the molecular framework, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu For this compound, a COSY spectrum would be expected to show a key correlation between H-2 and H-3. Additionally, a clear coupling pathway would be observed connecting H-5, H-6, and H-7 on the carbocyclic ring, confirming their sequential arrangement. The absence of correlations to the methyl protons and the hydroxyl proton would confirm their singlet nature.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon signal to which it is attached (one-bond ¹H-¹³C correlation). sdsu.edunih.gov It would be used to definitively link the proton assignments from Table 1 to the carbon assignments in Table 2. For instance, the proton signal at ~2.8 ppm would correlate to the carbon signal at ~19 ppm, confirming the methyl group assignment. Each aromatic proton would similarly be correlated to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is critical for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. science.govyoutube.com Key expected HMBC correlations for structural confirmation would include:

The methyl protons (-CH₃) correlating to C-3, C-4, and the quaternary carbon C-4a.

Proton H-2 correlating to C-3, C-4, and the quaternary bridgehead carbon C-8a.

Proton H-5 correlating to C-7 and the quaternary carbons C-4a and C-8a.

Proton H-7 correlating to C-5 and the hydroxyl-bearing carbon C-8.

Together, these 2D NMR experiments provide an interlocking web of data that leaves no ambiguity in the final structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing valuable information about the functional groups present and the nature of the chemical bonds, particularly with respect to hydrogen bonding.

Vibrational Mode Analysis and Functional Group Identification

The IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key functional groups. The formation of the hydrochloride salt introduces a protonated nitrogen (N⁺-H), which has a distinct vibrational signature.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 3000 - 2500 (broad) | N⁺-H stretch | Quaternary ammonium (B1175870) salt |

| 2980 - 2850 | C-H stretch | Methyl -CH₃ |

| 1620 - 1580 | C=N stretch | Quinoline ring |

| 1550 - 1450 | C=C stretch | Aromatic ring |

| 1275 - 1200 | C-O stretch | Phenolic C-O |

| 850 - 750 | C-H out-of-plane bend | Substituted aromatic ring |

Hydrogen Bonding Network Characterization

The IR spectrum provides compelling evidence for an extensive hydrogen bonding network within the crystalline structure of this compound. The most telling feature is the very broad and strong absorption band observed in the 3500-2500 cm⁻¹ range. This broadness is a direct consequence of hydrogen bonding involving the phenolic -OH group and the protonated quinoline nitrogen (N⁺-H). scirp.orgresearchgate.net

The hydrogen bonding network likely involves several interactions:

Intramolecular Hydrogen Bonding: A potential hydrogen bond can form between the phenolic proton of the C8-OH group and the nitrogen atom at position 1. This is a characteristic feature of 8-hydroxyquinoline (B1678124) derivatives. researchgate.net

Intermolecular Hydrogen Bonding: The protonated nitrogen (N⁺-H) and the phenolic hydroxyl group (-OH) can act as hydrogen bond donors, while the chloride ion (Cl⁻) and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. This leads to a complex three-dimensional network linking adjacent molecules, which contributes to the stability of the crystal lattice.

The breadth and position of these O-H and N⁺-H stretching bands are sensitive to the strength and nature of these interactions, making IR spectroscopy a key tool for characterizing the solid-state structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of molecules. For this compound, this method reveals key information about its electron transitions and how they are influenced by the surrounding chemical environment.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of quinoline derivatives, including 4-Methylquinolin-8-ol, is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the quinoline ring. The π→π* transitions, which are typically of higher energy, and the lower energy n→π* transitions are fundamental to the molecule's absorption profile. researchgate.net In a related compound, 8-hydroxyquinoline, these transitions result in characteristic absorption peaks. researchgate.net For instance, in methanol (B129727), 8-hydroxyquinoline exhibits absorption bands at approximately 289 nm and 348 nm, which are attributed to the excitation of π-electrons localized on the quinoline ring. researchgate.net The introduction of a methyl group at the 4-position is expected to subtly modify these absorption characteristics.

The specific absorption maxima (λmax) for this compound are influenced by the electronic effects of the methyl and hydroxyl substituents on the quinoline core. The hydroxyl group at the 8-position, in particular, plays a crucial role in the electronic properties of the molecule.

Table 1: UV-Vis Absorption Data for Related Quinolines

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| 8-Hydroxyquinoline | Methanol | 289, 348 | π→π* |

| 2-hydroxy-4-methylquinoline | Various | - | π→π* |

Data for this compound is not explicitly available in the provided search results, hence related compounds are listed.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly impact the position and intensity of absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. Polar solvents can interact with the solute molecule through mechanisms like hydrogen bonding, which can stabilize the ground or excited states differently, leading to shifts in the absorption maxima. youtube.com

For instance, studies on similar molecules like 2-hydroxy-4-methylquinoline have shown that the absorption and fluorescence spectra exhibit solvatochromism. researchgate.net An increase in solvent polarity generally leads to a bathochromic (red) shift for π→π* transitions and a hypsochromic (blue) shift for n→π* transitions. libretexts.org This is because polar solvents tend to stabilize the more polar excited state in π→π* transitions, lowering the energy gap. Conversely, for n→π* transitions, the non-bonding electrons are stabilized by polar solvents, increasing the energy required for excitation. libretexts.org

The UV-Vis spectrum of this compound would be expected to show shifts in its absorption bands when measured in solvents of varying polarity, such as hexane (B92381) (non-polar), and methanol (polar). libretexts.org This behavior provides insights into the change in dipole moment of the molecule upon electronic excitation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition and, consequently, the molecular formula of a compound. rsc.org For this compound (C₁₀H₁₀ClNO), HRMS would be used to measure the exact mass of the molecular ion. The experimentally determined mass can then be compared with the calculated theoretical mass for the proposed formula to confirm its identity with a high degree of confidence. The molecular formula for the free base, 4-Methylquinolin-8-ol, is C₁₀H₉NO. nih.gov The hydrochloride salt would have the formula C₁₀H₉NO·HCl. nih.gov

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule, aiding in its structural elucidation. chemguide.co.uk The fragmentation of quinoline derivatives often involves characteristic losses of small neutral molecules or radicals. nih.gov

For 4-Methylquinolin-8-ol, the fragmentation pattern would likely involve the loss of a methyl radical (·CH₃) from the molecular ion, leading to a significant peak in the mass spectrum. researchgate.net Another common fragmentation pathway for quinolin-8-ol derivatives is the formation of a stable quinolin-8-ol cation. researchgate.net The presence of the hydrochloride would also be evident, potentially through the loss of HCl. Analysis of the fragmentation of related quinolinone structures has shown the molecular ion peak to be the base peak in some cases. mdpi.com

A plausible fragmentation pathway for 4-Methylquinolin-8-ol would involve initial ionization followed by fragmentation of the quinoline ring system and its substituents. The relative abundances of the fragment ions would provide further structural information.

X-ray Crystallography

While a specific crystal structure for this compound was not found in the search results, studies on related quinoline derivatives have been conducted. helsinki.fimdpi.com For example, the crystal structures of compounds like 4-hydroxy-1-methylquinolin-2(1H)-one have been determined, revealing the importance of intramolecular hydrogen bonds in their crystal packing. helsinki.fi

An X-ray crystallographic analysis of this compound would reveal the geometry of the quinoline ring system, which is expected to be largely planar. It would also show the orientation of the methyl and hydroxyl groups and the position of the chloride ion relative to the protonated quinoline nitrogen. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and physical properties of the compound.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Despite a comprehensive search of publicly available scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for this compound, including its unit cell parameters (a, b, c, α, β, γ) and space group, were not found. Consequently, a detailed analysis of its solid-state structure based on experimental single-crystal X-ray diffraction is not possible at this time.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline material. Common intermolecular interactions include hydrogen bonding, van der Waals forces, and π-π stacking interactions.

In the absence of experimental crystallographic data for this compound, a definitive description of its intermolecular interactions and crystal packing cannot be provided. However, based on the molecular structure, which features a hydroxyl group, a quinoline nitrogen, and an aromatic ring system, several types of interactions can be anticipated to play a role in its crystal lattice. The protonated quinoline nitrogen and the chloride counter-ion would likely be involved in strong ion-pairing interactions and hydrogen bonding. The hydroxyl group is also a potential hydrogen bond donor and acceptor. Furthermore, the planar quinoline ring system suggests the possibility of π-π stacking interactions between adjacent molecules.

Coordination Chemistry and Metal Ion Complexation

Ligand Design Principles in 8-Hydroxyquinoline (B1678124) Frameworks

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal and materials chemistry, primarily due to its potent metal-chelating ability. rsc.orgresearchgate.net The fundamental design principle lies in the strategic placement of a hydroxyl group at the C-8 position and a nitrogen atom within the quinoline (B57606) ring. This arrangement allows 8-HQ and its derivatives to act as bidentate ligands, binding to metal ions through both the nitrogen and the deprotonated hydroxyl oxygen atoms. researchgate.netscirp.orgnih.gov This chelation results in the formation of a highly stable five-membered ring with the metal center. nih.gov

Modifications to the basic 8-HQ framework are a key strategy for fine-tuning the ligand's properties. nih.gov Substituting the quinoline ring can alter the ligand's:

Electronic Properties: Electron-donating groups (like the methyl group in 4-Methylquinolin-8-ol) can increase the electron density on the donor atoms, potentially leading to more stable metal complexes. Conversely, electron-withdrawing groups can decrease the basicity of the donor atoms and affect complex stability. nih.gov

Steric Properties: The size and position of substituents can influence the geometry of the resulting metal complex and its ability to approach a target. nih.gov

The introduction of a methyl group at the 4-position in 4-Methylquinolin-8-ol serves to modulate these properties, distinguishing its coordination chemistry from that of the parent 8-hydroxyquinoline.

Complex Formation with Transition Metal Ions

4-Methylquinolin-8-ol readily forms complexes with a variety of transition metal ions, including but not limited to Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). researchgate.netarabjchem.org The formation of these complexes is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. researchgate.net The deprotonation of the hydroxyl group is essential for chelation to occur. researchgate.net

The stoichiometry of the complexes formed between 8-hydroxyquinoline derivatives and divalent transition metals is most commonly found to be 1:2 (Metal:Ligand). scirp.orgresearchgate.net This ML₂ ratio is confirmed for various metal ions through techniques like spectrophotometric and conductometric titrations. scirp.orgscirp.org

The stability of these metal complexes is a critical parameter, quantified by stability constants (K). While specific stability constants for 4-Methylquinolin-8-ol are not extensively documented in readily available literature, data from the closely related 8-mercaptoquinoline (B1208045) system shows that the presence and position of alkyl groups significantly impact stability. Generally, electron-donating alkyl groups tend to increase the stability of the metal-ligand bond. nih.gov However, steric hindrance from bulky groups, particularly in the 2-position, can lower the complex's stability. nih.gov The 4-position methyl group is not expected to introduce significant steric hindrance, suggesting it may enhance complex stability through its inductive electron-donating effect.

Table 1: Common Stoichiometry for Divalent Metal-8-Hydroxyquinoline Complexes

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Reference |

| Co(II) | 1:2 | scirp.org |

| Ni(II) | 1:2 | scirp.org |

| Cu(II) | 1:2 | scirp.org |

| Mn(II) | 1:2 | researchgate.net |

| Zn(II) | 1:2 | researchgate.net |

The primary coordination mode of 4-Methylquinolin-8-ol is as a bidentate chelating agent. The ligand binds to the metal center via the quinoline nitrogen atom and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered chelate ring. scirp.orgnih.gov

The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the nature of the metal itself. For ML₂ complexes of divalent transition metals, common geometries are octahedral and square planar. scirp.orgresearchgate.net

Octahedral Geometry: This is frequently observed in complexes where two ligand molecules occupy four coordination sites, and two additional sites are filled by solvent molecules, typically water. This results in a [M(L)₂(H₂O)₂] type structure. This geometry is common for Co(II) and Ni(II) complexes with 8-hydroxyquinoline. scirp.orgresearchgate.net

Square Planar Geometry: This geometry is often adopted by Cu(II) complexes, where the two bidentate ligands coordinate to the metal in a planar arrangement. scirp.orgresearchgate.net

Table 2: Typical Coordination Geometries of M(II)-8-Hydroxyquinoline Complexes

| Metal Ion | Ligand | Typical Geometry | Reference |

| Co(II) | 8-Hydroxyquinoline | Octahedral (with H₂O) | scirp.org |

| Ni(II) | 8-Hydroxyquinoline | Octahedral (with H₂O) | scirp.org |

| Cu(II) | 8-Hydroxyquinoline | Square Planar | scirp.org |

Spectroscopic Investigations of Metal Complexes

Spectroscopic techniques are indispensable for characterizing the structure and electronic properties of metal complexes formed with 4-Methylquinolin-8-ol.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful method for studying metal complexes that contain unpaired electrons (i.e., are paramagnetic), such as those with Cu(II) (d⁹) or high-spin Co(II) (d⁷) centers. EPR spectra provide detailed information about the electronic environment of the metal ion. researchgate.net

Analysis of the EPR spectrum can determine the g-tensor values, which reflect the interaction of the unpaired electron's spin with the magnetic field. The anisotropy of the g-tensor (differences in gₓ, gᵧ, and g₂) gives insight into the geometry of the complex. For instance, an axial-type g-anisotropy is characteristic of a tetragonally distorted octahedral or square planar environment. researchgate.net Furthermore, EPR can reveal information about zero-field splitting (ZFS), which arises from the interaction of electron spins in systems with more than one unpaired electron, providing further structural clues. researchgate.net

UV-Visible (UV-Vis) spectroscopy is widely used to monitor the formation of metal chelates and to investigate their electronic structure. nih.govresearchgate.net The free 8-hydroxyquinoline ligand exhibits characteristic absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions within the aromatic system. scirp.orgrroij.com

Upon chelation with a metal ion, significant changes in the electronic spectrum are observed:

Spectral Shifts: The existing π→π* and n→π* bands of the ligand often shift in wavelength (either to shorter, hypsochromic, or longer, bathochromic shifts). scirp.org

Intensity Changes: The molar absorptivity of the bands can change significantly upon complexation.

New Bands: The formation of the coordinate bond can give rise to new absorption bands, most notably metal-to-ligand charge-transfer (MLCT) bands. nih.gov

These spectral changes serve as clear evidence of complex formation and are the basis for spectrophotometric methods used to determine the stoichiometry of the complexes. scirp.orgscirp.org

Influence of Metal Chelation on Electronic Structure

The coordination of a metal ion to a quinolinol derivative like 4-Methylquinolin-8-ol profoundly alters the electronic structure of the organic molecule. This perturbation gives rise to new and often useful photophysical and electrochemical properties. The chelation process typically involves the deprotonation of the hydroxyl group, with the resulting quinolinolate anion binding to the metal center. This interaction rigidifies the molecular structure and modifies the energy levels of the frontier molecular orbitals.

A primary consequence of metal chelation is a significant change in the fluorescence properties of the quinolinol ligand. scirp.orgresearchgate.net While many 8-hydroxyquinoline derivatives exhibit weak fluorescence in solution, their metal complexes often display intense luminescence. researchgate.net This fluorescence enhancement is attributed to several factors, including increased structural rigidity upon chelation, which minimizes non-radiative decay pathways, and the influence of the metal ion on the ligand-centered π-π* transitions. The nature of the metal ion (e.g., Zn²⁺, Al³⁺, Cd²⁺) and its coordination geometry (e.g., tetrahedral, octahedral) play a crucial role in determining the specific emission wavelength and quantum yield of the resulting complex. scirp.orgmdpi.com

Computational studies on the parent 8-hydroxyquinoline (8HyQ) reveal that its protonated form shows diminished emission, while the deprotonated form, which is stabilized in a metal complex, exhibits enhanced emission. researchgate.net Chelation can also lead to the appearance of new absorption bands in the electronic spectra, corresponding to ligand-to-metal charge transfer (LMCT) transitions. mdpi.com For instance, the formation of a Cd(II) complex with a mixed-ligand system including 8-hydroxyquinoline showed a new absorption band at 405 nm, indicative of an LMCT event. mdpi.com

The table below summarizes the typical effects of metal chelation on the electronic properties of 8-hydroxyquinoline-type ligands, which are expected to be analogous for 4-Methylquinolin-8-ol.

| Property | Change upon Chelation | Underlying Reason |

| Fluorescence | Often significantly enhanced ("Turn-on" effect) | Increased molecular rigidity, inhibition of non-radiative decay, modification of excited state energies. researchgate.net |

| Absorption Spectrum | Shift in π→π* and n→π* transition bands; potential appearance of new Charge Transfer (CT) bands. | Coordination of the lone pair electrons (n) and π-system with the metal ion's orbitals. mdpi.com |

| Redox Potential | Modified | The metal ion's electrophilicity affects the electron density on the quinolinol ring system. |

Novel Metal-Organic Frameworks (MOFs) incorporating Quinolinol Units

Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers built from metal ions or clusters linked together by organic ligands. wikipedia.org The ability to tune the properties of MOFs by carefully selecting the metal and organic linker makes them highly promising for applications in gas storage, catalysis, and chemical sensing. nih.gov

Quinolinol derivatives, including 8-hydroxyquinoline and its functionalized analogues, are attractive candidates for use as ligands in the construction of novel MOFs. researchgate.net Their rigid structure and effective metal-chelating sites can be exploited to build robust frameworks with unique properties. The incorporation of a quinolinol unit can impart intrinsic functionalities to the MOF, such as luminescence, which can be used for sensing applications. researchgate.netrsc.org

While specific MOFs built directly from 4-Methylquinolin-8-ol as the primary linker are not extensively documented, the principle has been demonstrated with other functionalized quinolines. A Zr(IV)-based MOF using quinoline-2,6-dicarboxylic acid as the ligand was shown to be an ultrasensitive sensor for Fe(III) ions. rsc.org In other strategies, quinolinol molecules are not part of the framework itself but are loaded into the pores of a pre-existing MOF, such as MIL-53(Al), to act as functional cargo, for instance, as a corrosion inhibitor. researchgate.net The inherent properties of the quinolinol unit are thereby combined with the high surface area and porosity of the host MOF.

The table below presents examples of MOFs that incorporate quinoline-based ligands, illustrating the versatility of this class of compounds in MOF design.

| MOF System | Metal Node(s) | Quinoline-based Ligand | Key Feature/Application |

| [Zn₂L₂]·2DMF·2MeOH (1) | Zn(II) | Novel 8-hydroxyquinolinate derivative (H₂L) | 3D porous network; chemical sensor for nitroaromatics and Fe³⁺. researchgate.netnih.gov |

| GR-MOF-13 | Cd(II) | 2,2′-bicinchoninic acid (H₂BCA) | Heterogeneous catalyst for cyanation of carbonyl compounds. nih.gov |

| Zr-QDA (1') | Zr(IV) | Quinoline-2,6-dicarboxylic acid (H₂QDA) | Luminescent framework; ultrasensitive detection of 4-nitrophenol (B140041) and Fe³⁺. rsc.org |

| MIL-53(Al) with 8HQ | Al(III) | Terephthalic acid | 8-Hydroxyquinoline (8HQ) loaded as cargo; corrosion inhibition. researchgate.net |

The research into quinolinol-based MOFs is a dynamic field, and the use of ligands like 4-Methylquinolin-8-ol offers a pathway to creating new functional materials with tailored electronic and chemical properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For derivatives of quinoline (B57606), DFT calculations help in understanding their stability, reactivity, and spectroscopic properties.

Geometric optimization using DFT methods allows for the determination of the most stable three-dimensional structure of a molecule. For quinoline derivatives, DFT calculations, often using basis sets like B3LYP/6-311++g(d,p), are employed to find the lowest energy geometries. nih.gov This process provides precise data on bond lengths, bond angles, and dihedral angles. For the parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), studies show that the molecule is nearly planar. tandfonline.com The introduction of a methyl group at the 4-position is unlikely to cause a significant deviation from this planarity.

Analysis of the electronic structure provides information about the distribution of electrons within the molecule. This is fundamental to understanding the molecule's chemical behavior. Natural Bond Orbital (NBO) analysis, for example, can reveal details about charge transfer and intramolecular interactions, such as hydrogen bonding. nih.gov

| Computational Method | Basis Set | Typical Applications |

|---|---|---|

| DFT (B3LYP) | 6-311++g(d,p) | Geometric Optimization, Vibrational Frequencies, Electronic Properties |

| HF (Hartree-Fock) | 6-311G(d,p) | Initial Geometry Optimization, Wavefunction Analysis |

| NBO Analysis | - | Charge Distribution, Intramolecular Interactions |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govwikipedia.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Significance of Gap |

|---|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | Data not available | Data not available | ~4.52 tandfonline.com | Indicates high stability and lower chemical reactivity. nih.gov |

| General Quinoline Derivatives | Varies | Varies | Varies | A smaller gap implies higher reactivity and potential for charge transfer. researchgate.net |

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For quinoline derivatives, the ESP map typically shows negative potential around the nitrogen atom and the oxygen atom of the hydroxyl group, indicating these are sites for electrophilic interaction and hydrogen bond donation. researchgate.netresearchgate.net Conversely, the hydrogen atoms, particularly the one on the hydroxyl group and those on the protonated nitrogen in the hydrochloride form, would exhibit positive potential, making them sites for nucleophilic interaction. researchgate.net The ESP analysis is crucial for understanding noncovalent interactions, which are key to drug-receptor binding and other biological activities. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with surrounding molecules, such as solvents or biological macromolecules. stenutz.euyoutube.com

The parent compound, 8-hydroxyquinoline, is a well-known corrosion inhibitor, a property that stems from its ability to adsorb onto metal surfaces and form a protective layer. mdpi.com Computational studies using DFT have extensively investigated the adsorption of 8-HQ and its derivatives on surfaces like aluminum and its oxides. researchgate.net

These studies reveal that 8-HQ can interact with the metal surface through both physisorption (e.g., hydrogen bonds) and chemisorption (covalent bond formation). The orientation and bonding strength depend on the specific form of the molecule (native, tautomer, or deprotonated). researchgate.net The deprotonated species, in particular, tends to form strong chemical bonds with the surface. The addition of a methyl group in 4-Methylquinolin-8-ol is expected to influence the adsorption process by altering the electronic properties and steric profile of the molecule, which could, in turn, affect its efficiency as a corrosion inhibitor. MD simulations can further elucidate the dynamics of this adsorption process, showing how a film of these molecules might form and behave on the interface over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique frequently employed to understand the relationship between the structural properties of chemical compounds and their biological activities. For derivatives of the quinoline scaffold, to which 4-Methylquinolin-8-ol belongs, various QSAR studies have been conducted to guide the design of new molecules with enhanced therapeutic potential, particularly as antimalarial agents.

These studies involve creating mathematical models that correlate physicochemical descriptors of the molecules with their experimentally determined activities. Common 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are utilized. These models provide insights into how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules influence their biological function. nih.gov

For instance, QSAR models developed for a series of quinoline derivatives have shown good statistical significance and predictive ability. nih.gov In one such study focusing on antimalarial activity, CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models were developed. The statistical validation of these models is crucial and is assessed using parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²pred) for a test set of compounds. nih.govtandfonline.com High values for these parameters indicate a robust and predictive model.

A 3D-QSAR study on a large dataset of 178 quinoline derivatives yielded statistically validated results for both CoMFA and CoMSIA models, which were then used to design novel 2,4-disubstituted quinoline derivatives with potential antimalarial activity. tandfonline.com The contour maps generated from these models help visualize the structural requirements for activity. For example, green contour maps might indicate regions where bulky steric groups are favorable for activity, while red contours may suggest areas where they are detrimental. mdpi.com These models serve as a valuable guiding tool for the rational design and discovery of novel quinoline-based compounds with potent biological activities. nih.gov

Table 1: Statistical Results of Representative QSAR Models for Quinoline Derivatives

| Model | q² (Internal Validation) | r² (Non-cross-validation) | r²pred (External Validation) | Reference |

| CoMFA | 0.677 | 0.969 | - | tandfonline.com |

| CoMSIA | 0.741 | 0.962 | - | tandfonline.com |

| HQSAR | 0.80 | 0.80 | 0.72 | nih.gov |

| 2D-QSAR | - | - | 0.845 | mdpi.com |

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for predicting the spectroscopic parameters of molecules like 4-Methylquinolin-8-ol and its derivatives. These computational studies provide valuable insights into the vibrational and electronic properties of the compounds, aiding in the interpretation of experimental spectra.

DFT calculations can accurately predict infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. arabjchem.orgresearchgate.net The calculated spectra are often compared with experimental data to confirm the molecular structure and to provide a detailed assignment of the vibrational modes. mdpi.com For example, theoretical calculations can distinguish between different stretching and bending modes within the quinoline ring, such as C=C, C=N, and C-N stretching vibrations. arabjchem.org Potential Energy Distribution (PED) analysis is often performed to give a precise assignment of the principal vibrational modes. arabjchem.org

In a study of two quinoline derivatives, DFT calculations were used to obtain quantum-molecular descriptors and to investigate their reactivity. arabjchem.org The theoretical vibrational numbers showed good agreement with the experimental IR and Raman spectra. Such studies can also predict how the introduction of different functional groups, such as methyl or hydroxyl groups, affects the spectroscopic properties of the pristine quinoline ring. arabjchem.org

Beyond vibrational spectroscopy, computational methods can predict Nuclear Magnetic Resonance (NMR) parameters. Calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra to confirm the structural assignment of atoms within the molecule. mdpi.comresearchgate.net Furthermore, these theoretical studies can elucidate electronic properties by analyzing frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) surfaces, and other descriptors that help in understanding the molecule's reactivity and potential for intermolecular interactions. arabjchem.orgmdpi.com

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for a Quinoline Derivative

| Vibrational Mode | Theoretical (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Reference |

| C=C Stretching | 1568 | 1563 | 1560 | arabjchem.org |

| C=N Stretching | 1527 | - | 1500 | arabjchem.org |

| C-N Stretching | 1285 | 1281 | 1285 | arabjchem.org |

| C-C Stretching | 1204 | - | 1205 | arabjchem.org |

| C-Cl Stretching | 742 | 735 | 740 | arabjchem.org |

Advanced Research Applications of 4 Methylquinolin 8 Ol Hydrochloride Derivatives

Applications in Corrosion Inhibition

Derivatives of 8-hydroxyquinoline (B1678124), including 4-methylquinolin-8-ol hydrochloride, are recognized as effective corrosion inhibitors, particularly for metals like mild steel in acidic environments. najah.edunih.gov These organic compounds function by adsorbing onto the metal surface, forming a protective layer that restricts the access of corrosive agents to the active sites. najah.edu The presence of polar groups, such as oxygen and nitrogen, and aromatic rings in their structure facilitates this adsorption through coordination with the empty orbitals of metal cations and interaction of π-electrons. najah.edu

Electrochemical Evaluation of Inhibitory Performance (EIS, PDP)

Electrochemical techniques are crucial for assessing the performance of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two such methods used to study the efficacy of 8-hydroxyquinoline derivatives. researchgate.netfigshare.com

PDP studies reveal that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net The addition of the inhibitor leads to a decrease in the corrosion current density (i_corr), indicating a reduction in the corrosion rate. researchgate.net

EIS measurements provide insights into the resistance of the protective layer formed by the inhibitor. An increase in the charge transfer resistance (R_ct) upon the addition of the inhibitor signifies the formation of an effective barrier against corrosion. nih.govelectrochemsci.org The inhibition efficiency can be calculated from both PDP and EIS data, and studies have shown that the efficiency increases with the concentration of the inhibitor, reaching values as high as 95.3% at optimal concentrations. researchgate.netfigshare.com

| Concentration (M) | -E_corr (mV/SCE) | i_corr (µA/cm²) | η_Tafel (%) |

| Blank | 473 | 414 | - |

| 10⁻⁶ | 480 | 178 | 36 |

| 10⁻⁵ | 495 | 175 | 69 |

| 10⁻⁴ | 500 | 148 | 89 |

| 10⁻³ | 512 | 119 | 94 |

| This table is adapted from research data on a similar quinoline (B57606) derivative, 5-(chloromethyl)quinolin-8-ol (B155281) Hydrochloride (QIN1), to illustrate the typical effects observed. researchgate.net |

Surface Morphology Studies (SEM) of Protected Materials

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface of materials and assessing the protective capabilities of corrosion inhibitors. najah.edunih.gov By comparing the surface morphology of a metal sample immersed in a corrosive solution with and without the inhibitor, the effectiveness of the protective film can be directly observed. najah.edu

In the absence of an inhibitor, the metal surface typically shows significant damage, such as pitting and a rough texture, indicative of severe corrosion. najah.edunih.gov However, in the presence of 8-hydroxyquinoline derivatives, SEM images reveal a much smoother and less damaged surface. najah.eduelectrochemsci.org This is attributed to the formation of a stable, adsorbed layer of the inhibitor on the metal, which acts as a physical barrier against the aggressive environment. najah.edunih.gov This visual evidence strongly supports the data obtained from electrochemical measurements. figshare.com

Adsorption Isotherm Models (e.g., Langmuir)

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherm models are employed. nih.govresearchgate.net The Langmuir adsorption isotherm is frequently used to describe the adsorption behavior of 8-hydroxyquinoline derivatives. researchgate.netnajah.edu This model assumes that the inhibitor molecules form a monolayer on the metal surface and that there are a fixed number of adsorption sites. researchgate.netnih.gov

The fit of experimental data to the Langmuir isotherm suggests that the adsorption process is a key aspect of the inhibition mechanism. researchgate.netnajah.edu By analyzing the thermodynamic parameters derived from the isotherm, such as the standard free energy of adsorption (ΔG°_ads), further insights into the nature of the adsorption can be gained. A negative value of ΔG°_ads indicates a spontaneous adsorption process. The magnitude of this value can also suggest whether the adsorption is primarily physical (physisorption), chemical (chemisorption), or a combination of both. researchgate.net

Fluorescent Chemosensors for Metal Ions

Quinolinol-based compounds, including derivatives of 4-methylquinolin-8-ol, have garnered significant attention for their application as fluorescent chemosensors for detecting metal ions. rsc.org These sensors offer high sensitivity and selectivity, making them valuable tools in environmental monitoring and biological imaging. rsc.orgacs.org

Mechanisms of Fluorescence "Turn-On" Behavior upon Metal Binding (e.g., ESIPT inhibition)

One of the key mechanisms behind the fluorescence "turn-on" behavior of many quinolinol-based sensors is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net In the free ligand, an intramolecular hydrogen bond exists between the hydroxyl group and the quinoline nitrogen atom, forming a five-membered ring. nih.govacs.org Upon photoexcitation, this structure facilitates the transfer of a proton from the hydroxyl group to the nitrogen atom, a process that is often non-radiative or results in weak fluorescence. nih.govou.ac.lk

When a metal ion binds to the quinolinol, it displaces the proton from the hydroxyl group, thereby inhibiting the ESIPT process. nih.govacs.org This blockage of the non-radiative decay pathway leads to a significant enhancement of the fluorescence intensity, resulting in a "turn-on" response. researchgate.netou.ac.lk This chelation-enhanced fluorescence (CHEF) is a common principle in the design of fluorescent sensors. nih.gov Other mechanisms, such as the inhibition of photoinduced electron transfer (PET), can also contribute to the fluorescence enhancement upon metal binding. acs.orgnih.gov

Selectivity and Sensitivity of Quinolinol-Based Sensors

The selectivity of a quinolinol-based sensor for a particular metal ion is a critical parameter. acs.org The design of the sensor can be tailored to achieve high selectivity for specific ions like Zn²⁺, Cd²⁺, or Al³⁺ over other competing metal ions. acs.orgcapes.gov.br For instance, a sensor was developed that could distinguish between Cd²⁺ and Zn²⁺ through different sensing mechanisms. acs.orgacs.org

The sensitivity of these sensors is often very high, with low limits of detection (LOD). For example, a quinoline-based fluorescent probe for Cd²⁺ demonstrated a visual detection limit of 4x10⁻⁶ mol/L. researchgate.net The binding affinity of the sensor for the metal ion, represented by the binding constant, is another important factor. epa.gov The stoichiometry of the complex formed between the sensor and the metal ion is typically determined to be 1:1 through methods like Job's plot and ESI-MS. nih.govacs.org

| Metal Ion Added | Fluorescence Response |

| Cd²⁺ | Strong Enhancement |

| Zn²⁺ | Minimal Interference |

| Other common ions | Negligible Interference |

| This table is a generalized representation based on findings for a selective quinolinol sensor, illustrating its high selectivity for a target ion in the presence of other metal ions. acs.org |

Aggregation-Induced Emission (AIE) Properties

While specific studies focusing solely on the aggregation-induced emission (AIE) properties of this compound derivatives are not extensively available, the broader family of quinoline derivatives has been a significant area of AIE research. nih.govresearchgate.net AIE is a phenomenon where molecules that are weakly fluorescent in dilute solutions become highly emissary in an aggregated state. researchgate.net This is often due to the restriction of intramolecular motions in the aggregated form, which promotes radiative decay. researchgate.net

Newly synthesized quinoline-based fluorescent sensors have demonstrated excellent AIE characteristics in aqueous media. nih.gov The high fluorescence emission in these sensors was associated with a noticeable redshift in their absorption and emission spectra, which corresponds to the formation of J-aggregates. nih.gov The AIE features of these sensors have been utilized for the selective detection of certain ions and compounds in aqueous solutions. nih.gov

Furthermore, research into other quinoline-based molecules has shown that they exhibit typical AIE and aggregation-induced delayed fluorescence (AIDF) properties. rsc.org The unique twisted conformation of these molecules, confirmed by single-crystal analysis, contributes to their high thermal stability and AIE characteristics. rsc.org The development of quinoline-based AIE materials has gained increasing interest for applications in non-doped organic light-emitting diodes (OLEDs). rsc.org The general principle involves the restriction of intramolecular motions, such as steric effects and hydrogen bonding, which inhibits non-radiative pathways and leads to strong fluorescence emission. researchgate.net

A novel benzimidazoquinoline derivative was synthesized and found to exhibit intriguing characteristics such as AIE in a THF solvent. nih.gov The single-molecule probe based on this derivative demonstrated the ability to detect multiple species and stimuli. nih.gov Isoquinoline-based structures have also been explored, leading to the discovery of new AIE molecules that enrich the AIE family. sioc-journal.cn

In Vitro Biological Activity of Related Derivatives

Derivatives of this compound, more broadly classified under 8-hydroxyquinolines (8-HQ), have demonstrated a wide array of in vitro biological activities, including antibacterial, antifungal, and anti-proliferative effects. nih.gov

New heterocyclic derivatives of 8-hydroxyquinoline have been synthesized and evaluated for their in vitro antibacterial activity against several bacterial strains, including E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa. nih.gov The results indicated that these compounds exhibited remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G. nih.gov Another study highlighted an 8-hydroxyquinoline derivative that showed significant antibacterial activity with a minimum inhibitory concentration (MIC) as low as 10⁻⁶ mg/mL against Vibrio parahaemolyticus and Staphylococcus aureus. scienceopen.com

The antibacterial activity of these derivatives is influenced by the types of substituents on the phenyl ring. scienceopen.com It has been observed that compounds with electron-donating substituents have greater activity against both Gram-positive and Gram-negative bacteria compared to those with electron-withdrawing groups. scienceopen.com In general, these derivatives tend to be more active against Gram-positive bacteria than Gram-negative bacteria, which is attributed to the presence of a cytoplasmic membrane in Gram-negative bacteria that can block the transfer of the compounds. scienceopen.com A new 8-hydroxyquinoline derivative, PH176, was evaluated against 38 Staphylococcus aureus clinical isolates, showing MIC50 and MIC90 values of 16 and 32 μg/ml, respectively. nih.gov

Here is an interactive data table summarizing the antibacterial activity of some 8-hydroxyquinoline derivatives:

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 8-hydroxyquinoline derivative (5) | V. parahaemolyticus | 0.001 | nih.gov |

| 8-hydroxyquinoline derivative (5) | S. aureus | 0.001 | nih.gov |

| 8-hydroxyquinoline derivative PH176 | S. aureus (MIC50) | 16 | nih.gov |

| 8-hydroxyquinoline derivative PH176 | S. aureus (MIC90) | 32 | nih.gov |

| Hybrid of 8-hydroxyquinoline and sulfadiazine | S. aureus | 0.0625 (mg/mL) | mdpi.com |

8-Hydroxyquinoline derivatives have shown significant potential as antifungal agents. oup.comnih.gov Studies have demonstrated their ability to inhibit the in vitro growth of various Candida spp., Microsporum spp., and Trichophyton spp. oup.com The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.031–2 μg/ml. oup.com A novel 8-hydroxyquinoline derivative, L14, exhibited potent and broad-spectrum antifungal activity, with better performance and lower cytotoxicity compared to clioquinol (B1669181). nih.govacs.org

The structural features of these derivatives play a crucial role in their antifungal efficacy. For instance, the presence of a free hydroxyl group at the 8-position and a hydrophilic heterocyclic substituent at the 7-position are important for activity. rsc.org The introduction of dimethoxy groups at the pyrimidinyl ring attached to the 7-position has shown promise against dermatophytes and Candida albicans. rsc.org One such derivative, compound 5h, was active against all tested fungal species with MIC values of 4 μg/mL. rsc.org Other quinoline derivatives have also shown selective action, with some being more effective against Candida species and others against dermatophytes. nih.gov For example, one compound demonstrated a geometric mean MIC of 19.14 μg ml−1 against dermatophytes. nih.gov

Below is an interactive data table summarizing the antifungal activity of some 8-hydroxyquinoline derivatives:

| Compound/Derivative Class | Fungal Pathogen | MIC (µg/mL) | Reference |

| 8-hydroxyquinoline derivatives (1) | Candida spp. | 0.031–2 | oup.com |

| 8-hydroxyquinoline derivative (5h) | Various fungal species | 4 | rsc.org |

| 8-hydroxyquinoline derivative L14 | Candida albicans | ≤0.125 to 8 | acs.org |

| Quinoline derivative (5) | Dermatophytes (GM) | 19.14 | nih.gov |

| Quinoline derivatives (2 & 3) | Candida spp. (GM) | 47.19 - 50 | nih.gov |

The anti-proliferative potential of 8-hydroxyquinoline derivatives has been investigated in various human cancer cell lines. One study reported the synthesis of 8-hydroxy-2-quinolinecarbaldehyde, which showed significant in vitro cytotoxicity against several human cancer cell lines, including MDA231, T-47D, Hs578t, SaoS2, K562, and SKHep1, with a half-maximal inhibitory concentration (MTS50) in the range of 12.5–25 μg/mL. nih.gov Against the Hep3B hepatocellular carcinoma cell line, it showed an even lower MTS50 of 6.25±0.034 μg/mL. nih.gov

The modification of the quinoline structure has been shown to influence cytotoxic activity. For example, replacing the hydroxyl group at position 8 with various alkoxyl groups led to an increase in cytotoxicity against the K562 cell line. nih.gov Another study described the synthesis of new di- and trimeric quinoline derivatives and their in vitro anti-proliferative activities against human solid cancer cell lines like MCF-7 and PA 1. nih.gov Furthermore, functionalization of quinoline derivatives has been shown to control their cytotoxic effects against human epithelial colorectal carcinoma (Caco-2) cells, with one derivative showing an IC50 value of 0.53 µM. brieflands.com Phenylaminoisoquinolinequinones, derived from isoquinoline-5,8-quinones, also expressed moderate to high in vitro antiproliferative activity against gastric, lung, and bladder cancer cell lines. nih.gov

Here is an interactive data table summarizing the anti-proliferative activity of some quinoline derivatives:

| Compound/Derivative Class | Cell Line | IC50/MTS50 (µg/mL or µM) | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde (3) | Hep3B | 6.25±0.034 µg/mL | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde (3) | Various cancer cell lines | 12.5–25 µg/mL | nih.gov |

| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 | 0.53 µM | brieflands.com |

| Pyrazolo[4,3-f]quinoline derivatives | Various cancer cell lines | < 7 µM (GI50) | mdpi.com |

| Phenylaminoisoquinolinequinones | AGS, SK-MES-1, J82 | Moderate to High Activity | nih.gov |

8-Hydroxyquinoline and its derivatives are known for their ability to act as metalloenzyme inhibitors. acs.orgnih.gov Their mechanism often involves serving as metal-binding pharmacophores (MBPs). nih.gov This has led to the design of 8-HQ isosteres as novel scaffolds for metalloenzyme inhibitor development. acs.orgnih.gov

A new group of 4-(Imidazolylmethyl)quinoline derivatives possessing a methylsulfonyl COX-2 pharmacophore were designed as selective COX-2 inhibitors. nih.gov In vitro studies showed that these compounds were potent and selective inhibitors of the COX-2 isozyme, with IC50 values in the range of 0.063-0.090 µM and high selectivity indexes. nih.gov The cytotoxicity of these compounds against MCF-7 breast cancer cells was found to be correlated with their COX-2 inhibitory activity. nih.gov

In another study, a series of thioquinoline–benzohydrazide derivatives were synthesized and evaluated as α-glucosidase inhibitors. nih.gov All synthesized derivatives showed increased inhibitory activity compared to the standard, with IC50 values ranging from 14.0 ± 0.6 to 373.85 ± 0.8 µM. nih.gov Kinetic studies of the most potent compound revealed a competitive inhibition mechanism with a Ki of 18.0 µM. nih.gov Additionally, quinazolinone derivatives have been investigated as tyrosinase inhibitors, with some showing significant inhibitory activity against mushroom tyrosinase. mdpi.com

The following table presents data on enzyme inhibition by quinoline derivatives:

| Compound/Derivative Class | Enzyme | IC50/Ki (µM) | Reference |

| 4-(Imidazolylmethyl)quinoline derivatives | COX-2 | 0.063-0.090 (IC50) | nih.gov |

| Thioquinoline–benzohydrazide derivative (9m) | α-glucosidase | 18.0 (Ki) | nih.gov |

| Thioquinoline–benzohydrazide derivatives | α-glucosidase | 14.0 - 373.85 (IC50) | nih.gov |

| 4-Hydroxyquinazoline derivative (B1) | PARP1 | 0.0638 (IC50) | mdpi.com |

| Quinazolinone derivative (Q1) | Tyrosinase | Potent Inhibitor | mdpi.com |

The mechanisms of action for the biological activities of 8-hydroxyquinoline derivatives are multifaceted. A primary mechanism is their ability to chelate metal ions, which is crucial for their antineurodegenerative, anticancer, and antimicrobial properties. youtube.com By chelating metal ions, they can disrupt metal homeostasis within cells, which is implicated in various diseases. youtube.com This can protect neurons from oxidative damage and restore metal balance in the brain. youtube.com

In the context of antifungal activity, some 8-hydroxyquinoline derivatives are thought to target the fungal cell wall. nih.gov For example, clioquinol can inhibit the formation of pseudohyphae in C. albicans and appears to act on the cell wall. nih.gov Other derivatives, particularly those containing sulfonic acid, seem to compromise the integrity of the cytoplasmic membrane, leading to membrane damage. nih.gov

Regarding anti-proliferative effects, some quinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. researchgate.net For instance, one novel compound induced these effects in PC9 cells. researchgate.net The cytotoxicity of certain quinoline derivatives has been linked to their ability to inhibit enzymes like COX-2, suggesting that this is a key part of their anticancer mechanism. nih.gov Furthermore, 8-hydroxyquinoline and its derivatives have been shown to protect human neuroblastoma (SH-SY5Y) cells from high glucose-induced calpain activation, a pathway that can lead to cell death. nih.gov Clioquinol and nitroxoline, in particular, showed a significant protective effect by attenuating calpain expression. nih.gov

Material Science Applications

The unique molecular structure of 4-methylquinolin-8-ol and its derivatives underpins their utility in materials science. The planar quinoline ring system facilitates π-π stacking interactions, while the hydroxyl and nitrogen atoms act as potent chelating sites for metal ions. This chelation is central to their function in various applications, from light-emitting diodes to specialized resins.

Incorporation into Organic Light-Emitting Diodes (OLEDs)

Derivatives of 8-hydroxyquinoline (8-HQ) are foundational materials in the field of Organic Light-Emitting Diodes (OLEDs). scispace.comrroij.com Their primary role is often as electron-transporting and emitting layers within the device structure. rroij.com The formation of metal complexes, most famously with aluminum to create tris(8-hydroxyquinolinato)aluminum (Alq3), is crucial. These complexes exhibit excellent thermal and chemical stability, along with strong fluorescence, which are vital for device performance and longevity. rroij.com

Recent studies have explored the use of zinc (II) complexes of 8-hydroxyquinoline derivatives. ijcce.ac.irmdpi.com In one such study, bis(8-hydroxyquinoline) zinc derivatives with a styryl group were dispersed in a poly(N-vinylcarbazole) matrix to act as the active layer in an OLED. These devices exhibited strong yellow electroluminescence. mdpi.com The specific derivative featuring an OCH3 substituent showed a narrow emission spectrum, high color purity, and a maximum brightness of 2244 cd/m², making it a promising candidate for high-resolution displays. mdpi.comresearchgate.net

Another area of investigation involves using these complexes as dopants in the emissive layer. A zinc complex of 2-methyl-8-quinolinol, when used as a dopant, resulted in green electroluminescence. ijcce.ac.ir The concentration of the dopant was found to be a critical factor, with higher levels leading to charge trapping and reduced efficiency. ijcce.ac.ir

The performance of these OLEDs is quantified by several key metrics, as detailed in the table below, which showcases findings from various studies on 8-hydroxyquinoline derivative-based devices.

| Derivative/Complex | Role in OLED | Emission Color | Max Brightness (cd/m²) | Turn-on Voltage (V) | Max Current Efficiency (cd/A) | Reference |

|---|---|---|---|---|---|---|

| Tris-(8-hydroxyquinoline) aluminum (Alq3) | Emissive & Electron-Transport Layer | Green | 1000 | 2.4 | Not Specified | uq.edu.au |

| Bis(8-hydroxyquinoline) zinc with styryl group (ZnStq_OCH3:PVK) | Active Layer | Yellow | 2244 | 6.94 | 1.24 | mdpi.comresearchgate.net |

| 2-Methyl-8-quinolinol Zn(II) complex | Dopant | Green | Not Specified | Not Specified | Not Specified | ijcce.ac.ir |

Chelate Resin Development

The strong metal-chelating ability of 8-hydroxyquinoline and its derivatives is leveraged in the development of specialized resins for the extraction and separation of metal ions. scispace.comnih.gov These resins work by immobilizing the 8-hydroxyquinoline molecule onto a solid polymer support, creating a material that can selectively bind with metal ions from a solution. acs.org This property is highly valuable for applications in analytical chemistry, environmental remediation, and hydrometallurgy. rroij.comacs.org

The fundamental principle behind these chelate resins is the formation of stable complexes between the 8-hydroxyquinoline moiety and metal ions. nih.gov The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a "pincer," which effectively traps metal ions. The selectivity of the resin for different metals can be influenced by factors such as the pH of the solution and the specific structure of the immobilized quinoline derivative.

Research in this area has focused on creating resins with high capacity and selectivity for target metals. One approach involves anchoring 8-hydroxyquinoline onto a silica (B1680970) gel support. acs.org This method has been shown to be effective for the selective cleanup of Cu(II), Cr(III), and Co(II). acs.org Another study describes the synthesis of a silica-based chelating resin that incorporates two 8-hydroxyquinoline units, enhancing its ability to extract trace metals from seawater before analysis.

The development of these resins often involves reacting a polymer with an 8-hydroxyquinoline derivative. For example, Mannich-type reactions can be used to attach the chelating group to a polymer backbone. nih.gov The characteristics of the resulting resin, such as its affinity for specific metal ions, are directly related to the structure of the 8-hydroxyquinoline derivative used.

| Resin Base Material | Functional Group | Target Metal Ions | Application | Reference |

|---|---|---|---|---|

| Silica Gel | 8-Hydroxyquinoline | Cu(II), Cr(III), Co(II) | Selective sample cleanup | acs.org |

| Silica | Dual 8-Hydroxyquinoline moieties | Trace metals | Solid phase extraction from seawater | acs.org |

| Polymer Resin | Ligands with functional groups | General metal ions | Recovery from effluents/industrial waters | google.com |

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

Research into 4-Methylquinolin-8-ol and its hydrochloride salt has yielded several important findings. The primary contribution stems from its nature as a substituted 8-hydroxyquinoline (B1678124). 8-Hydroxyquinoline (also known as oxine) and its derivatives are potent metal ion chelators, a property that underpins many of their biological and material applications. researchgate.netresearchgate.netnih.gov The introduction of a methyl group at the 4-position modifies the electronic properties and steric profile of the ligand, influencing its coordination chemistry and biological efficacy.

Key findings from various studies are summarized below:

| Research Area | Key Findings and Contributions |

| Coordination Chemistry | Forms stable complexes with a variety of metal ions, including transition metals like Cu(II), Zn(II), and main group metals like Al(III). researchgate.netscispace.com The methyl group at the C4 position can enhance the thermal stability of these metal complexes compared to the unsubstituted 8-hydroxyquinoline. |

| Medicinal Chemistry | Exhibits a range of biological activities, including antimicrobial (antibacterial and antifungal) and potential anticancer properties. tandfonline.comresearchgate.net The mechanism of action is often linked to its ability to chelate essential metal ions required for microbial or cancer cell growth. |

| Materials Science | Derivatives of 8-hydroxyquinoline are fundamental components in Organic Light-Emitting Diodes (OLEDs). The aluminum complex of 8-hydroxyquinoline (Alq₃) is a classic example of an electroluminescent material. wikipedia.org The compound also shows potential for use as a corrosion inhibitor. |

| Analytical Chemistry | The strong chelating ability and the fluorescence of its metal complexes make it a candidate for use in fluorescent sensors for the detection of specific metal ions. scispace.comrroij.com |

Emerging Trends in Quinolinol Research

The broader field of quinolinol research is dynamic, with several emerging trends that are likely to influence the future study of 4-Methylquinolin-8-ol hydrochloride. These trends are driven by advances in synthetic chemistry, a deeper understanding of biological pathways, and the demand for novel functional materials. datainsightsmarket.comopenpr.com

| Emerging Trend | Description | Relevance to this compound |

| Multi-Target Drug Design | A shift from single-target drugs to designing molecules that can interact with multiple biological targets simultaneously to treat complex diseases like cancer and neurodegenerative disorders. mdpi.com | The quinolinol scaffold is considered a "privileged structure" and can be modified to create hybrids that inhibit multiple enzymes or pathways. nih.govnih.gov |

| Green Chemistry Approaches | Increasing focus on developing environmentally friendly and efficient synthetic methods for quinoline (B57606) derivatives, such as using microwave irradiation, ionic liquids, or one-pot multicomponent reactions. tandfonline.comopenpr.com | Applying these methods to the synthesis of this compound could lead to more sustainable and cost-effective production. |

| Theranostics | Combining therapeutic and diagnostic capabilities into a single agent. | The inherent fluorescence of quinolinol-metal complexes could be exploited to create agents that both detect and treat diseases, for example, by visualizing and killing cancer cells. |

| Neurodegenerative Disease Research | Growing interest in 8-hydroxyquinoline derivatives as agents to combat diseases like Alzheimer's and Parkinson's by chelating excess metal ions in the brain and inhibiting amyloid-beta (Aβ) aggregation. researchgate.netnih.gov | Further studies could explore if this compound or its analogs can modulate these pathological processes. |

Potential for Further Structural Modifications and Design of Novel Analogs

The 4-Methylquinolin-8-ol scaffold is ripe for further structural modifications to fine-tune its properties and develop novel analogs with enhanced activity. Structure-activity relationship (SAR) studies on related 8-hydroxyquinolines have provided a roadmap for rational drug design. nih.gov

Future design strategies could focus on:

Substitution at the 5 and 7 Positions: These positions on the quinoline ring are readily accessible for substitution. Introducing halogens (e.g., chlorine, bromine) or bulky groups can significantly alter the lipophilicity and biological activity of the molecule. nih.govmdpi.com

Hybrid Molecules: Covalently linking the 4-Methylquinolin-8-ol moiety to other pharmacophores (e.g., indole, benzothiazole, or cinnamic acid derivatives) could lead to hybrid compounds with dual modes of action or improved targeting. mdpi.comnih.govmdpi.com

Mannich Base Formation: The synthesis of Mannich bases at the C7 position has been shown to be a powerful strategy for generating 8-hydroxyquinoline derivatives with potent and selective anticancer activity against multidrug-resistant cells. nih.govacs.org

Bioisosteric Replacement: Replacing the methyl group with other small alkyl groups, a trifluoromethyl group, or other bioisosteres could modulate the compound's metabolic stability and electronic properties. researchgate.net

| Modification Strategy | Potential Outcome |

| Introduction of halogens at C5/C7 | Enhanced antimicrobial and anticancer activity. mdpi.com |

| Synthesis of hybrid compounds | Creation of multi-target agents for complex diseases. nih.gov |

| Formation of Mannich bases | Development of agents to overcome multidrug resistance in cancer. nih.gov |

| Modification of the C4-methyl group | Improved pharmacokinetic profile and target affinity. |

Integration of this compound into Advanced Materials and Biological Probes

Beyond its therapeutic potential, this compound is a valuable building block for advanced functional materials and sensitive biological probes.

Advanced OLEDs: While the aluminum complex of 8-hydroxyquinoline is well-established, incorporating 4-Methylquinolin-8-ol could lead to materials with improved thermal stability and modified emission wavelengths. Further research could explore complexes with other metals like zinc or iridium to tune the photophysical properties for next-generation displays and lighting.

Fluorescent Chemosensors: The compound's ability to form fluorescent complexes with metal ions can be harnessed to develop highly sensitive and selective chemosensors. rroij.com By modifying the quinoline ring with specific recognition moieties, sensors could be designed to detect environmentally or biologically important analytes with high precision. For instance, derivatives of 8-hydroxyquinoline have been successfully used to detect Al³⁺ ions. scispace.com

Corrosion Inhibitors: The formation of a protective film of metal-chelate complexes on metal surfaces is a known mechanism for corrosion inhibition. Investigating the efficacy of this compound in protecting various metals and alloys under different corrosive conditions represents a practical area for future materials science research.

| Application Area | Future Direction |

| Organic Electronics | Synthesis and characterization of novel metal complexes for use in more stable and efficient OLEDs. |

| Analytical Probes | Design of selective fluorescent turn-on/turn-off probes for the detection of specific metal ions in biological systems or environmental samples. rroij.com |

| Materials Protection | Formulation and testing as a component in advanced anti-corrosion coatings for steel and other alloys. |

Q & A

Q. Methodology :

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the quinoline ring geometry and hydrochloride salt formation. SHELX software refines lattice parameters (e.g., space group P2₁/c) and hydrogen bonding .

- Spectroscopy :

[Advanced] How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (B3LYP/6-311+G(d,p) basis set) model HOMO-LUMO gaps, charge distribution, and dipole moments. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) . Software like Gaussian 09 optimizes geometries and calculates electrostatic potential maps, aiding in understanding reactivity toward electrophilic substitution .

[Advanced] How to resolve contradictions in NMR data for derivatives of this compound?

Discrepancies in splitting patterns may arise from tautomerism or paramagnetic impurities. Solutions :